![molecular formula C5H12ClNO2S B2424475 (2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride CAS No. 2044706-25-2](/img/structure/B2424475.png)
(2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride
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Description
(2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride, also known as Alagebrium chloride, is a synthetic compound that has been studied for its potential use in treating cardiovascular diseases. It has been found to have antioxidant properties and to improve arterial stiffness in animal models. In
Scientific Research Applications
- For instance, the enzyme (2R,3R)-2,3-butanediol dehydrogenase (ReBDH) from Rhodococcus erythropolis catalyzes the reduction of diacetyl to acetoin and further to (2R,3R)-2,3-butanediol. This enzyme displays absolute stereospecificity, making it useful for producing ®-chiral alcohols .
- Due to its unique structure, (2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine hydrochloride has applications as an antifreeze agent and in low freezing point fuels. Its ability to depress freezing points makes it valuable in cold climates and industrial processes .
Biocatalysis and Enzyme Engineering
Antifreeze Agents and Low Freezing Point Fuels
properties
IUPAC Name |
(2R,3R)-2-methyl-1,1-dioxothiolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-4-5(6)2-3-9(4,7)8;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDBFHMFMFSGST-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCS1(=O)=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCS1(=O)=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-Methyl-1,1-dioxothiolan-3-amine;hydrochloride |
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